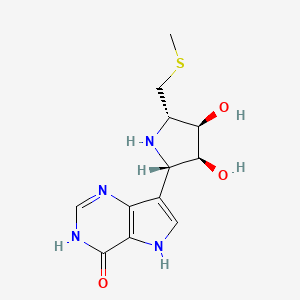

5'-Methylthio-ImmH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

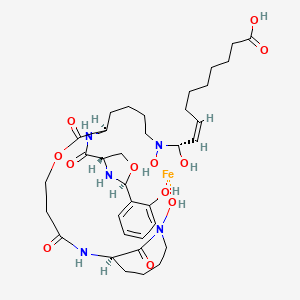

5’-Methylthio-Immucillin-H is a transition state analog inhibitor that targets purine nucleoside phosphorylase, an enzyme crucial for the purine salvage pathway in Plasmodium falciparum. This compound is particularly significant in the context of antimalarial research due to its high specificity for the malarial enzyme over the human counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Methylthio-Immucillin-H involves the incorporation of a methylthio group at the 5’ position of Immucillin-H. This is achieved through a series of chemical reactions that include the protection of functional groups, selective methylation, and subsequent deprotection steps. The reaction conditions typically involve the use of solvents like dimethylformamide and catalysts such as sodium hydride .

Industrial Production Methods: While specific industrial production methods for 5’-Methylthio-Immucillin-H are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with Good Manufacturing Practices (GMP).

Chemical Reactions Analysis

Types of Reactions: 5’-Methylthio-Immucillin-H undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methylthio group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiolates.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of 5’-Methylthio-Immucillin-H .

Scientific Research Applications

5’-Methylthio-Immucillin-H has a wide range of applications in scientific research:

Chemistry: Used as a tool to study enzyme mechanisms and transition state analogs.

Biology: Helps in understanding the purine salvage pathway in Plasmodium falciparum.

Medicine: Potential antimalarial agent due to its high specificity for the malarial enzyme.

Industry: Could be used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 5’-Methylthio-Immucillin-H involves its binding to the active site of purine nucleoside phosphorylase, mimicking the transition state of the enzyme’s natural substrate. This binding inhibits the enzyme’s activity, thereby disrupting the purine salvage pathway in Plasmodium falciparum. The molecular targets include key residues within the enzyme’s active site, and the pathways involved are those related to purine metabolism .

Comparison with Similar Compounds

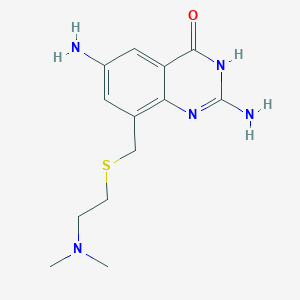

Immucillin-H: Another transition state analog that targets purine nucleoside phosphorylase but lacks the methylthio group.

5’-Methylthioinosine: A substrate for purine nucleoside phosphorylase with a similar structure but different functional groups.

Uniqueness: 5’-Methylthio-Immucillin-H is unique due to its high specificity for the malarial enzyme over the human enzyme, making it a promising candidate for antimalarial drug development. Its structural features, such as the methylthio group, contribute to its selective binding and inhibitory activity .

Properties

Molecular Formula |

C12H16N4O3S |

|---|---|

Molecular Weight |

296.35 g/mol |

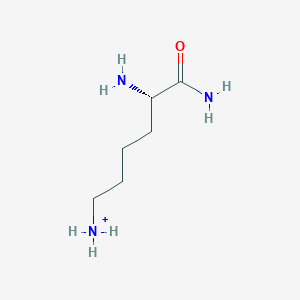

IUPAC Name |

7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C12H16N4O3S/c1-20-3-6-10(17)11(18)8(16-6)5-2-13-9-7(5)14-4-15-12(9)19/h2,4,6,8,10-11,13,16-18H,3H2,1H3,(H,14,15,19)/t6-,8+,10-,11+/m1/s1 |

InChI Key |

CEGIKIXYDFDYDN-RXDXJJGDSA-N |

Isomeric SMILES |

CSC[C@@H]1[C@H]([C@H]([C@@H](N1)C2=CNC3=C2N=CNC3=O)O)O |

Canonical SMILES |

CSCC1C(C(C(N1)C2=CNC3=C2N=CNC3=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,9-Tetrahydro-2-(hydroxybenzoyl)-9-[(4-hydroxyphenyl)methyl]-6-methoxy-2H-pyrido[3,4-B]indole](/img/structure/B10759550.png)

![2-[3-({Methyl[1-(2-naphthoyl)piperidin-4-YL]amino}carbonyl)-2-naphthyl]-1-(1-naphthyl)-2-oxoethylphosphonic acid](/img/structure/B10759557.png)

![[2-Amino-6-(2,6-difluoro-benzoyl)-imidazo[1,2-A]pyridin-3-YL]-phenyl-methanone](/img/structure/B10759560.png)

![4-Sulfonamide-[4-(thiomethylaminobutane)]benzamide](/img/structure/B10759564.png)

![4-Methyl-2-{[4-(toluene-4-sulfonyl)-thiomorpholine-3-carbonyl]-amino}-pentanoic acid](/img/structure/B10759567.png)

![1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B10759576.png)

![2-[(Carboxycarbonyl)(1-naphthyl)amino]benzoic acid](/img/structure/B10759584.png)